3-(1-Aminoethyl)thietane 1,1-dioxide hydrochloride
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Overview
Description
3-(1-Aminoethyl)thietane 1,1-dioxide hydrochloride is a chemical compound with the molecular formula C5H12ClNO2S. It is a derivative of thietane, a four-membered sulfur-containing heterocycle.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Aminoethyl)thietane 1,1-dioxide hydrochloride typically involves the reaction of thietane derivatives with appropriate reagents to introduce the aminoethyl group and the sulfone functionality. One common method involves the reaction of thietane with ethylenediamine followed by oxidation to introduce the sulfone group. The final step involves the formation of the hydrochloride salt by reacting with hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for large-scale production. This includes controlling temperature, pressure, and the use of catalysts to improve yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-(1-Aminoethyl)thietane 1,1-dioxide hydrochloride can undergo various chemical reactions, including:
Oxidation: The sulfone group can be further oxidized under strong oxidative conditions.
Reduction: The sulfone group can be reduced to the corresponding sulfide under reducing conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the amino group.
Major Products Formed
Oxidation: Further oxidized sulfone derivatives.
Reduction: Corresponding sulfide derivatives.
Substitution: Various substituted thietane derivatives depending on the nucleophile used.
Scientific Research Applications
3-(1-Aminoethyl)thietane 1,1-dioxide hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(1-Aminoethyl)thietane 1,1-dioxide hydrochloride involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, while the sulfone group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(1-Aminoethyl)thietane 1,1-dioxide
- 3-(2-Aminoethyl)thietane 1,1-dioxide
- 3-(1-Aminoethyl)thiolane 1,1-dioxide
Uniqueness
3-(1-Aminoethyl)thietane 1,1-dioxide hydrochloride is unique due to its specific structural features, including the presence of both an aminoethyl group and a sulfone group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
1-(1,1-dioxothietan-3-yl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2S.ClH/c1-4(6)5-2-9(7,8)3-5;/h4-5H,2-3,6H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPTHRRKIYMAGNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CS(=O)(=O)C1)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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